molecular formula C10H11ClN4 B1485419 [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 2098114-23-7

[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1485419
CAS No.: 2098114-23-7
M. Wt: 222.67 g/mol
InChI Key: FXZFOESXXJQKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a chloro-substituted phenyl group and a methanamine group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

    Substitution Reactions: The chloro and methyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Attachment of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the chloro group, converting it to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its triazole ring is known to interact with various biological targets, making it a valuable compound in drug discovery.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Triazole derivatives are known for their ability to inhibit enzymes and receptors, making them potential candidates for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also used as an intermediate in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The chloro and methyl groups on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    [4-chloro-3-methylphenyl]methanamine: This compound lacks the triazole ring but has similar substituents on the phenyl ring.

    [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine: This compound has a similar structure but lacks the methyl group on the phenyl ring.

    [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine: This compound has a similar structure but lacks the chloro group on the phenyl ring.

Uniqueness

The presence of both chloro and methyl groups on the phenyl ring, along with the triazole ring and methanamine group, makes [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[1-(4-chloro-3-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-7-4-9(2-3-10(7)11)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZFOESXXJQKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 3
Reactant of Route 3
[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 4
[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 5
Reactant of Route 5
[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 6
[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.